molecular formula C24H27F3N4O3 B2934249 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone CAS No. 2034235-48-6

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone

Cat. No.: B2934249
CAS No.: 2034235-48-6
M. Wt: 476.5
InChI Key: INHJACXKABNFKG-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H27F3N4O3 and its molecular weight is 476.5. The purity is usually 95%.
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Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27F3N4O3/c25-24(26,27)21-6-3-7-22(28-21)30-14-12-29(13-15-30)17-8-10-31(11-9-17)23(32)20-16-33-18-4-1-2-5-19(18)34-20/h1-7,17,20H,8-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHJACXKABNFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the dihydrobenzo[b][1,4]dioxin core and subsequent modifications to introduce piperazine and piperidine moieties. The general synthetic route may include:

  • Formation of the Dihydrobenzo[b][1,4]dioxin Core : This is achieved through cyclization reactions starting from catechol derivatives.
  • Introduction of the Piperazine Group : Nucleophilic substitution reactions are employed to attach piperazine derivatives.
  • Final Modifications : The trifluoromethyl group is introduced to enhance the compound's biological activity.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly receptors and enzymes. The structural features allow it to fit into active sites or binding pockets, modulating the activity of target proteins through:

  • Inhibition : Blocking enzyme activity.
  • Activation : Enhancing receptor signaling pathways.
  • Allosteric Regulation : Modifying the activity of enzymes or receptors from a site other than the active site.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Antidepressant Activity : Studies have shown that similar compounds can influence serotonin receptors, suggesting potential antidepressant properties.
  • Antipsychotic Properties : The piperazine moiety is known for its antipsychotic effects in related structures.
  • Analgesic Effects : The interaction with nociceptive pathways may provide pain relief.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on TRPV1 Receptor Modulation :
    • A study demonstrated that related compounds could modulate TRPV1 receptor activity, which is crucial in pain perception .
  • Antidepressant-like Effects in Animal Models :
    • Research has indicated that compounds with similar structures exhibit significant antidepressant-like effects in rodent models, suggesting potential therapeutic applications .
  • In Vitro Binding Studies :
    • Binding affinity studies showed that the compound interacts with various neurotransmitter receptors, indicating its potential role in treating neurological disorders .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure SimilarityBiological Activity
Compound A0.82Antidepressant
Compound B0.94Antipsychotic
Compound C0.61Analgesic

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